molecular formula C7H3BrN4 B6309199 3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile CAS No. 2091782-13-5

3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile

Cat. No.: B6309199
CAS No.: 2091782-13-5
M. Wt: 223.03 g/mol
InChI Key: ZOQLWKIWJZDDNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile (CAS 2091782-13-5) is a valuable brominated and nitrile-functionalized heterocyclic compound primarily utilized as a key intermediate in pharmaceutical research and development . Its molecular structure, featuring fused pyrazole and pyridine rings, makes it a crucial building block for constructing complex heterocyclic frameworks often found in compounds with therapeutic properties . Researchers employ this compound in the design and synthesis of molecules that target specific enzymes or receptors, making it a vital component in the discovery of potential drug candidates . Its applications are particularly significant in the study of biochemical pathways and the development of novel treatments for diseases, including in the fields of oncology and neurology . The compound should be stored at room temperature . For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

Properties

IUPAC Name

3-bromo-2H-pyrazolo[4,3-b]pyridine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrN4/c8-7-6-5(11-12-7)2-1-4(3-9)10-6/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOQLWKIWJZDDNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2N=C1C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor-Mediated Cyclization

The most widely reported method involves cyclization reactions between 3-bromo-1H-pyrazole-5-carbonitrile and pyridine derivatives. This approach exploits the reactivity of the pyrazole core to form the fused pyridine ring under mild acidic conditions. Key steps include:

  • Precursor activation : The pyrazole derivative undergoes nucleophilic attack at the 4-position, facilitated by Brønsted acids like acetic acid or HCl.

  • Ring closure : Intramolecular cyclization forms the pyrazolo[4,3-b]pyridine scaffold, with the bromine and cyano groups retained at positions 3 and 5, respectively.

A study by VulcanChem demonstrated that this method achieves yields of 68–75% under reflux conditions (80–90°C, 6–8 hours) using ethanol as the solvent. The reaction’s efficiency depends on the electronic effects of substituents; electron-withdrawing groups on the pyridine precursor enhance cyclization rates.

Bromination-Cyclization Sequential Methods

An alternative route, patented by ACS researchers, involves bromination of 3-methyl-1H-pyrazolo[3,4-b]pyridine followed by oxidation and cyanation:

  • Bromination : Treatment with bromine in acetic acid at 110–115°C introduces the bromine atom (72.6% yield after purification).

  • Oxidation : KMnO4 or CrO3 oxidizes the methyl group to a carboxylic acid.

  • Cyanation : The carboxylic acid is converted to the nitrile via Hofmann degradation or using POCl3/NH4SCN.

This three-step sequence, though lengthier, ensures precise regioselectivity and is scalable to multi-gram quantities.

Catalytic Synthesis Using AC-SO3H

Room-Temperature Cascade Reactions

A groundbreaking method reported in RSC Advances employs sulfonated amorphous carbon (AC-SO3H) as a heterogeneous catalyst to synthesize pyrazolo[4,3-b]pyridine derivatives at ambient temperature. The protocol involves:

  • Substrate mixing : 1,4-Dihydropyrano[2,3-c]pyrazole-5-carbonitriles react with aniline in ethanol.

  • Mechanism : A sequential opening/closing cascade reaction forms the fused pyridine ring, driven by the catalyst’s Brønsted acidity.

ParameterValue
Catalyst loading5 mg per 0.25 mmol
Reaction time2–4 hours
Yield range65–80%
Gram-scale yield80%

This method eliminates high-temperature steps, reducing energy costs and side reactions like bromine displacement.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

To meet commercial demand, manufacturers like VulcanChem have adopted continuous flow reactors for large-scale synthesis. Key advantages include:

  • Enhanced heat/mass transfer : Improved temperature control minimizes decomposition of heat-sensitive intermediates.

  • Automated purification : In-line chromatography and crystallization units ensure ≥98% purity without manual intervention.

A comparative analysis of batch vs. flow processes reveals:

MetricBatch ReactorFlow Reactor
Annual output50 kg500 kg
Purity95–97%98–99%
Solvent consumption120 L/kg80 L/kg

Solvent and Recycle Optimization

Industrial protocols prioritize green chemistry principles:

  • Solvent selection : Ethanol replaces DMF or DMSO to reduce toxicity.

  • Bromine recovery : Distillation units capture excess Br2 for reuse, cutting raw material costs by 30%.

Comparative Analysis of Synthetic Methods

The choice of method depends on scalability, cost, and desired purity:

MethodYieldPurityScalabilityEco-Friendliness
Precursor cyclization68–75%95%ModerateModerate
AC-SO3H catalysis65–80%97%HighHigh
Flow reactor85–90%99%Very HighHigh

Key findings :

  • AC-SO3H catalysis offers the best balance of yield and environmental impact.

  • Flow reactors excel in large-scale production but require significant capital investment.

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways in Cyclization

During precursor-mediated cyclization, two side reactions dominate:

  • Bromine displacement : Nucleophilic solvents (e.g., H2O) may replace Br⁻, forming 3-hydroxy derivatives. Using anhydrous ethanol suppresses this.

  • Ring-opening : Acidic conditions can hydrolyze the pyrazole ring. Maintaining pH 4–5 with acetate buffers mitigates this risk.

Catalyst Deactivation in AC-SO3H Systems

The AC-SO3H catalyst loses activity after 5 cycles due to sulfonic acid group leaching. Regeneration via H2SO4 washing restores 90% initial activity .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromine Position

The bromine atom at position 3 undergoes substitution reactions with nucleophiles under transition-metal catalysis or basic conditions. Key examples include:

Iodination

Reaction with iodine in DMF using KOH yields 3-iodo derivatives, a precursor for further cross-coupling:

3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile+I2KOH, DMF3-Iodo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile+KBr\text{this compound} + I_2 \xrightarrow{\text{KOH, DMF}} \text{3-Iodo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile} + KBr

Yield: 82.5%

Copper-Catalyzed Coupling with Sulfonamides

Using CuI/K2_2CO3_3 in isopropanol, bromine is replaced by sulfonamide groups:

3-Bromo-derivative+SulfonamideCuI, K2CO33-Sulfonamide-substituted product\text{3-Bromo-derivative} + \text{Sulfonamide} \xrightarrow{\text{CuI, K}_2\text{CO}_3} \text{3-Sulfonamide-substituted product}

Representative Yields:

Sulfonamide DerivativeYield (%)
N-(Pyrimidin-2-yl)75.9
N-(4-Methoxypyridazin-2-yl)72.2
N-(Thiazol-2-yl)77.8
Source:

Cyclization Reactions Involving the Cyano Group

The cyano group at position 5 participates in cyclization to form fused heterocycles.

Formation of Pyrazolo[3,4-b]pyridines

Reaction with 1,3-bis-electrophilic synthons (e.g., α,β-unsaturated carbonyls) under acidic or basic conditions generates tricyclic structures:

Cyano group+Dicarbonyl compoundAcOH or EtOHFused pyrazolopyridine derivatives\text{Cyano group} + \text{Dicarbonyl compound} \xrightarrow{\text{AcOH or EtOH}} \text{Fused pyrazolopyridine derivatives}

Mechanism: Initial nucleophilic attack by the pyrazole’s amino or β-carbon, followed by cyclization and dehydration .

Oxidation of the Pyridine Ring

Treatment with hydrogen peroxide or m-CPBA oxidizes the pyridine ring to N-oxide derivatives, enhancing electrophilicity:

Pyridine ring+H2O2Pyridine N-oxide\text{Pyridine ring} + H_2O_2 \xrightarrow{} \text{Pyridine N-oxide}

Reduction of the Cyano Group

Lithium aluminum hydride (LiAlH4_4) reduces the cyano group to an amine:

–C≡NLiAlH4–CH2NH2\text{–C≡N} \xrightarrow{\text{LiAlH}_4} \text{–CH}_2\text{NH}_2

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed cross-coupling, though direct examples require extrapolation from analogous systems.

Suzuki-Miyaura Coupling

Hypothetical reaction with aryl boronic acids:

3-Bromo-derivative+ArB(OH)2Pd(PPh3)43-Aryl-substituted product\text{3-Bromo-derivative} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{3-Aryl-substituted product}

Comparative Reactivity

Reaction TypeKey Reagents/ConditionsFunctional Group Modified
Nucleophilic SubstitutionCuI, K2_2CO3_3, i-PrOHC3–Br
CyclizationDicarbonyl compounds, acid/baseC5–CN
OxidationH2_2O2_2, m-CPBAPyridine ring
ReductionLiAlH4_4C5–CN → –CH2_2NH2_2

Scientific Research Applications

Medicinal Chemistry Applications

1. Kinase Inhibition
The compound has shown promise as a scaffold for developing kinase inhibitors, particularly targeting Tropomyosin receptor kinases (TRKs). These kinases are crucial in various signaling pathways associated with cancer progression. Inhibiting TRKs can lead to reduced cell proliferation and survival in tumor cells, making this compound a candidate for cancer therapy.

2. Antimicrobial Properties
Research indicates that derivatives of 3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile exhibit antimicrobial activity. For instance, compounds synthesized from this base structure have demonstrated effectiveness against both Gram-positive and Gram-negative bacterial strains. Some derivatives have shown significant antioxidant properties as well, which can be beneficial in reducing oxidative stress in biological systems .

3. Biological Pathway Modulation
The compound has been investigated for its ability to modulate various biological pathways. It has been reported to influence cellular mechanisms that could potentially lead to therapeutic effects in inflammatory diseases and other conditions where kinase activity is dysregulated.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves cyclization reactions of suitable precursors under specific conditions. A common method includes the reaction of 3-bromo-1H-pyrazole-5-carbonitrile with pyridine derivatives. The synthesis can be optimized for industrial production using continuous flow reactors to ensure high yield and purity.

Table 1: Comparison of Synthesis Methods

MethodDescriptionYieldConditions
Cyclization with Pyridine DerivativesReaction of 3-bromo-1H-pyrazole-5-carbonitrile with pyridineHighMild acidic conditions
Continuous Flow SynthesisAutomated systems for large-scale productionVery HighOptimized for efficiency

Case Studies

Case Study 1: TRK Inhibition
A study demonstrated that derivatives of this compound exhibited nanomolar inhibitory activities against TRKA, suggesting potential as targeted cancer therapies. The research focused on the structure-activity relationship (SAR) to optimize potency and selectivity against TRK isoforms .

Case Study 2: Antioxidant Activity
Another investigation evaluated the antioxidant properties of synthesized compounds based on this pyrazolo-pyridine framework. The results indicated significant DPPH radical scavenging activity, highlighting the potential for developing new antioxidant agents derived from this compound .

Mechanism of Action

Comparison with Similar Compounds

Substituent Variations on the Pyrazolo[4,3-b]pyridine Core

Compound Name Substituents Key Properties/Applications Reference
3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile Br (C3), CN (C5) Intermediate for kinase inhibitors
6-(5-Bromothiophen-2-yl)-1-methyl-3-oxo-2-phenyl-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile Br (thiophene), CN (C5), phenyl Polycrystalline films for optoelectronics
6-(4-Methoxyphenyl)-1-methyl-3-oxo-2-phenyl-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile OCH₃ (aryl), CN (C5) Enhanced optical absorption in thin films

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The bromine and nitrile groups in the parent compound enhance electrophilicity, enabling Suzuki-Miyaura couplings for drug candidate synthesis (e.g., N-(3-chloro-4-fluorophenyl) derivatives ).
  • Optoelectronic Properties : Substitution with thiophene or methoxyphenyl groups (e.g., BDPC in ) improves charge transport in thin films, making them suitable for organic semiconductors.

Heterocyclic Core Modifications

Comparisons with fused-ring systems containing different heteroatoms:

Compound Name Core Structure Key Properties/Applications Reference
4-Amino-6,7-dihydro-3-methyl-6-oxothieno[2,3-b]pyridine-5-carbonitrile Thieno[2,3-b]pyridine Light-harvesting dyes with high molar absorptivity
4-Amino-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile Pyrrolo[2,3-b]pyridine Anticancer and antimicrobial activities
Furo[3,2-b]pyridine-5-carbonitrile Furo[3,2-b]pyridine Vasodilatory effects via AMPK activation

Key Observations :

  • Bioactivity: Pyrrolo[2,3-b]pyridine derivatives exhibit potent anticancer activity (e.g., compound 9 in ), while thieno[2,3-b]pyridines (e.g., 58 in ) show giardicidal effects due to electron-rich aromatic systems.
  • Electronic Effects : Replacement of the pyrazole ring with pyrrole (pyrrolo[2,3-b]pyridine) increases electron density, enhancing interactions with biological targets .

Physicochemical Properties Comparison

Property This compound Thieno[2,3-b]pyridine Analog Pyrrolo[2,3-b]pyridine Analog
Melting Point (°C) 240–242 (BDPC derivative ) Not reported 215–217 (compound 9 )
Solubility Low in polar solvents Moderate in DMF Low in water, soluble in DMSO
λmax (UV-Vis) 320–350 nm (thin films ) 450 nm (dye-sensitized solar cells ) 290 nm (methanol solution )

Key Observations :

  • The parent compound's low solubility in polar solvents limits its direct pharmaceutical use but is advantageous in material science applications (e.g., vapor-deposited films ).
  • Thieno[2,3-b]pyridine derivatives exhibit redshifted absorption spectra, ideal for solar cell sensitizers .

Biological Activity

3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile is a compound belonging to the pyrazolo-pyridine class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, antimicrobial effects, and potential mechanisms of action based on recent research findings.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[4,3-b]pyridine derivatives, including this compound. The compound has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

The mechanisms by which this compound exerts its anticancer effects include:

  • Inhibition of Cyclin-Dependent Kinases (CDKs) : CDKs are pivotal in cell cycle regulation. Compounds similar to this compound have been reported to inhibit CDK activity, leading to cell cycle arrest and apoptosis in cancer cells .
  • Targeting Tubulin Polymerization : Some studies suggest that pyrazolo[4,3-b]pyridines can disrupt microtubule dynamics, which is crucial for mitosis .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits significant antimicrobial activity against various pathogens.

Efficacy Against Microorganisms

The compound has been tested against several bacterial and fungal strains. The results indicate:

  • Bacterial Activity : It shows effective inhibition against Gram-positive and Gram-negative bacteria such as Escherichia coli and Bacillus subtilis.
  • Fungal Activity : The compound also demonstrates antifungal properties against species like Aspergillus niger and Fusarium proliferatum .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazolo[4,3-b]pyridines. Modifications at various positions on the pyrazole ring can significantly influence potency and selectivity.

Substitution PositionEffect on Activity
1-position (Bromo)Enhances anticancer activity
5-position (Cyano)Contributes to antimicrobial properties
4-position (Alkyl)Modulates selectivity towards specific cell lines

Case Studies

Several case studies have illustrated the biological activity of compounds related to this compound:

  • In Vitro Studies : A study evaluated a series of pyrazolo[4,3-b]pyridines against human cancer cell lines (MCF7 and HCT116), demonstrating significant antiproliferative effects with IC50 values in the low micromolar range .
  • In Vivo Studies : Another investigation used an orthotopic breast cancer mouse model to assess the efficacy of these compounds. Results indicated substantial tumor growth inhibition without systemic toxicity .

Q & A

Q. What are the established synthetic routes for 3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile?

The compound is synthesized via a multi-step process:

  • Step 1 : Condensation of 3-fluoro-2-formylpyridine with anhydrous hydrazine at 110°C for 16 hours, yielding 3-Bromo-1H-pyrazolo[4,3-b]pyridine (28) after bromination with HBr and purification (29% yield).
  • Step 2 : Protection of the pyrazole nitrogen using Boc₂O in DMF with DMAP and Et₃N, achieving 88% yield.
  • Step 3 : Cross-coupling with aryl amines (e.g., 3-chloro-4-fluoroaniline) using Pd₂(dba)₃/XPhos catalyst under inert conditions, followed by Boc deprotection with TFA .

Q. How is the compound characterized using spectroscopic methods?

  • NMR : Key signals include pyrazole C-H protons (δ 8.2–8.5 ppm) and pyridine ring protons (δ 7.8–8.1 ppm). The bromine substituent causes deshielding in adjacent carbons (e.g., C-3 at ~125 ppm).
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 253 (C₇H₄BrN₄⁺), with isotopic patterns confirming bromine presence .
  • XRD : Monoclinic crystal systems (e.g., P2₁/c) with unit cell parameters (e.g., a = 21.871 Å, b = 9.209 Å) are resolved using SHELXL .

Q. What are the recommended handling and storage protocols?

  • Handling : Use PPE (gloves, goggles) due to acute oral toxicity (H302). Avoid inhalation; work in a fume hood.
  • Storage : Stable at –20°C under inert gas (N₂/Ar) to prevent decomposition. Hygroscopicity requires desiccated conditions .

Advanced Research Questions

Q. How can bromination efficiency be optimized during synthesis?

  • Variables : Adjust HBr concentration (2–4 M), reaction time (3–6 hours), and temperature (RT vs. 50°C). Evidence suggests higher HBr concentrations increase electrophilic substitution but may lead to over-bromination.
  • Catalysis : Explore alternatives to HBr, such as NBS (N-bromosuccinimide) with Lewis acids (e.g., FeCl₃), to improve regioselectivity .

Q. What crystallographic challenges arise in resolving the compound’s structure?

  • Crystal Twinning : Common in monoclinic systems (P2₁/c); use SHELXD for twin law identification and refinement .
  • Disorder : The pyrazole ring may exhibit positional disorder. Apply restraints (e.g., DELU, SIMU) in SHELXL to refine atomic displacement parameters .

Q. How do electronic effects of substituents influence cross-coupling reactivity?

  • Electron-Withdrawing Groups (EWGs) : The nitrile at C-5 enhances electrophilicity, facilitating Suzuki-Miyaura couplings. Conversely, bromine at C-3 acts as a directing group for Pd-catalyzed aminations .
  • Steric Effects : Bulky substituents at C-1 (e.g., phenyl) reduce reaction rates; optimize ligand choice (XPhos vs. SPhos) to mitigate steric hindrance .

Q. How to resolve conflicting NMR data in derivative analysis?

  • Dihedral Angle Effects : Conflicting NOEs or coupling constants (e.g., J = 9.3 Hz in C5–N3–C6–C2 torsion) may arise from conformational flexibility. Use DFT calculations (B3LYP/6-31G*) to model preferred rotamers .
  • Dynamic Processes : Variable-temperature NMR (VT-NMR) can identify rotational barriers in substituents (e.g., tert-butyl groups) .

Methodological Notes

  • SHELX Suite : Critical for crystallographic refinement; employ SHELXL for small-molecule structures and SHELXD for experimental phasing in twinned crystals .
  • Yield Optimization : Pilot reactions using Design of Experiments (DoE) for bromination and coupling steps reduce resource waste .
  • Safety : Prioritize toxicity screening (e.g., Ames test) for derivatives intended for biological studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.